molecular formula C17H27N5O3S B11469400 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide

Cat. No.: B11469400
M. Wt: 381.5 g/mol
InChI Key: RPDUENAVTJQMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a morpholine ring, a triazine ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves multiple steps. The synthetic route typically starts with the preparation of the morpholine derivative, followed by the formation of the triazine ring and the subsequent sulfonation to introduce the benzenesulfonamide group. The reaction conditions often involve the use of solvents like tetrahydrofuran, and reagents such as potassium carbonate and hydrochloric acid .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, 4-methyl-N-{5-[3-(morpholin-4-yl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}benzenesulfonamide stands out due to its unique combination of a morpholine ring, a triazine ring, and a benzenesulfonamide group. Similar compounds include:

Properties

Molecular Formula

C17H27N5O3S

Molecular Weight

381.5 g/mol

IUPAC Name

4-methyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H27N5O3S/c1-15-3-5-16(6-4-15)26(23,24)20-17-18-13-22(14-19-17)8-2-7-21-9-11-25-12-10-21/h3-6H,2,7-14H2,1H3,(H2,18,19,20)

InChI Key

RPDUENAVTJQMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.